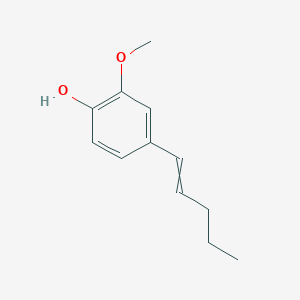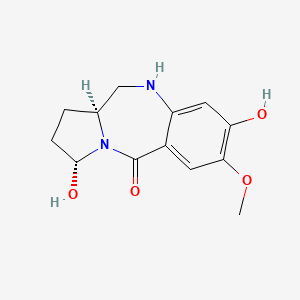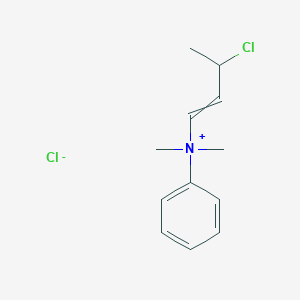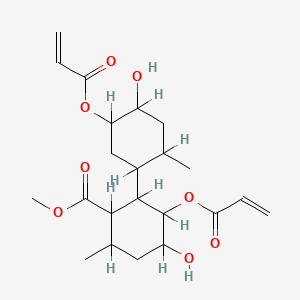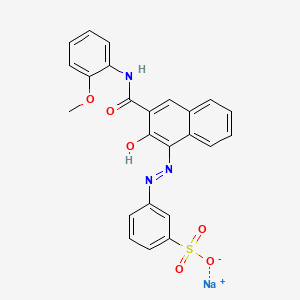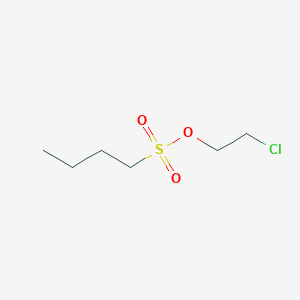![molecular formula C23H48O2Sn B14475105 Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane CAS No. 66222-15-9](/img/structure/B14475105.png)
Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a cyclohexyl(1-ethoxyethoxy)methyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane typically involves the reaction of tributyltin hydride with cyclohexyl(1-ethoxyethoxy)methyl chloride under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like diisopropylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The tin atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed coupling reactions are commonly employed.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Reduced organotin compounds.
Substitution: Various substituted organotin derivatives.
Scientific Research Applications
Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. It can also participate in radical reactions due to the relatively weak bond between tin and hydrogen .
Comparison with Similar Compounds
Similar Compounds
Tributyl(1-ethoxyvinyl)tin: Similar in structure but contains an ethoxyvinyl group instead of a cyclohexyl(1-ethoxyethoxy)methyl group.
Tributyl[(1E)-3-methyl-1-butenyl]stannane: Contains a 3-methyl-1-butenyl group.
Tributyl[(methoxymethoxy)methyl]stannane: Contains a methoxymethoxy group.
Uniqueness
Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
66222-15-9 |
|---|---|
Molecular Formula |
C23H48O2Sn |
Molecular Weight |
475.3 g/mol |
IUPAC Name |
tributyl-[cyclohexyl(1-ethoxyethoxy)methyl]stannane |
InChI |
InChI=1S/C11H21O2.3C4H9.Sn/c1-3-12-10(2)13-9-11-7-5-4-6-8-11;3*1-3-4-2;/h9-11H,3-8H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
PDTJUDOLZCXWKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C1CCCCC1)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



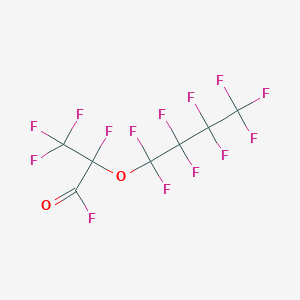

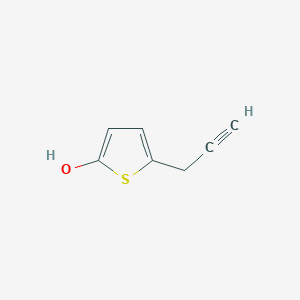

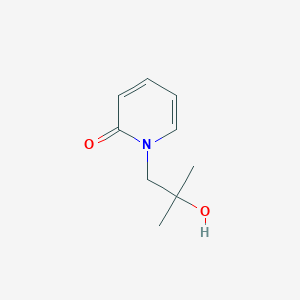
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
